molecular formula C9H16ClNO2 B1477211 2-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one CAS No. 2091127-08-9

2-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one

Cat. No. B1477211
CAS RN: 2091127-08-9
M. Wt: 205.68 g/mol
InChI Key: IEWHDHQPHLFALN-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one, commonly referred to as 2C-E, is a synthetic drug belonging to the phenethylamine family. It is a psychoactive substance that produces hallucinogenic effects in humans. 2C-E was first synthesized in the 1970s by the chemist Alexander Shulgin and is now commonly used as a recreational drug.

Scientific Research Applications

2C-E is used in scientific research as a tool to study the effects of hallucinogens on the human body. Researchers have used 2C-E to study the effects of hallucinogens on the brain, including the effects on the serotonin system and its role in regulating mood and behavior. Additionally, 2C-E has been used to study the effects of hallucinogens on cognitive processes such as learning and memory.

Mechanism of Action

2C-E acts on the serotonin system by binding to serotonin receptors in the brain. This binding causes the release of serotonin, which leads to the production of hallucinogenic effects. Additionally, 2C-E is believed to interact with other neurotransmitters, such as dopamine and norepinephrine, which can further enhance its hallucinogenic effects.
Biochemical and Physiological Effects
2C-E produces a range of physiological and biochemical effects. These include changes in heart rate, blood pressure, body temperature, and pupil dilation. Additionally, users may experience visual and auditory hallucinations, as well as altered states of consciousness.

Advantages and Limitations for Lab Experiments

2C-E has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, it is a relatively safe drug with few side effects. However, 2C-E is not approved by the FDA for use in humans, and as such, it is not suitable for clinical studies.

Future Directions

There are several potential future directions for research involving 2C-E. For example, further research could be conducted to explore the effects of 2C-E on the serotonin system and its role in regulating mood and behavior. Additionally, further research could be conducted to explore the effects of 2C-E on cognitive processes such as learning and memory. Additionally, research could be conducted to explore potential therapeutic applications for 2C-E, such as the treatment of depression or anxiety. Finally, research could be conducted to explore the long-term effects of 2C-E on the human body.

properties

IUPAC Name

2-chloro-1-[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO2/c1-7-4-11(9(12)3-10)5-8(7)6-13-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWHDHQPHLFALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1COC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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